Calcium(II) isooctanoate
Description
Calcium(II) isooctanoate (CAS: 84777-61-7) is an organometallic compound with the molecular formula C₁₆H₃₀CaO₄ and a molecular weight of 326.49 g/mol . Classified as an anionic surfactant, it belongs to the branched alkyl carboxylate category, characterized by a branched iso-C₇ alkyl chain attached to a carboxylate group coordinated with a calcium ion .
Properties
IUPAC Name |
calcium;6-methylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQUUWINCOYVJL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84777-61-7 | |
| Record name | Isooctanoic acid, calcium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctanoic acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium(II) isooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium(II) isooctanoate can be synthesized through a precipitation method. The first step involves the preparation of sodium isooctanoate by reacting isooctanoic acid with sodium hydroxide. This sodium soap is then reacted with a calcium salt, such as calcium chloride, to precipitate this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis. This method enhances the reaction rate and yield by applying microwave energy to the reaction mixture, which typically includes isooctanoic acid, a calcium source, and a suitable solvent .
Chemical Reactions Analysis
Types of Reactions: Calcium(II) isooctanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in complexation reactions with various metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve reagents such as alkyl halides or acyl chlorides under mild conditions.
Complexation Reactions: These reactions typically occur in the presence of metal salts like copper(II) chloride or iron(III) nitrate.
Major Products: The major products of these reactions include substituted isooctanoates and metal complexes, which can be used in various applications such as catalysis and material science .
Scientific Research Applications
Calcium(II) isooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It serves as a stabilizer for enzymes and proteins in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: It is utilized in the production of lubricants, plasticizers, and coatings
Mechanism of Action
The mechanism of action of calcium(II) isooctanoate involves its ability to form stable complexes with various metal ions. This complexation enhances the reactivity of the metal ions, making them more effective catalysts in chemical reactions. The molecular targets include the carboxylate groups, which interact with the metal ions to form coordination complexes .
Comparison with Similar Compounds
Physical Properties :
- Appearance : Solid or yellow transparent liquid (depending on concentration) .
- Solubility : Insoluble in water but soluble in organic solvents like benzene and ether .
- Applications : Primarily used in industrial settings, including as a siccative (drying agent) in paints, coatings, and polymer formulations .
Comparison with Similar Calcium Compounds
Calcium Carboxylates: Structural and Functional Differences
Calcium(II) isooctanoate is distinct from other calcium carboxylates due to its branched alkyl chain, which imparts lipophilicity and compatibility with non-polar matrices. Key comparisons include:
Key Insights :
- Branched vs. Linear Chains: The branched structure of isooctanoate reduces water solubility compared to linear-chain carboxylates like acetate or gluconate, making it ideal for hydrophobic applications .
- Industrial vs. Medical Use: Unlike water-soluble calcium carboxylates (e.g., gluconate), this compound is tailored for industrial processes requiring organic solvent compatibility .
Inorganic Calcium Salts: Divergent Properties
Inorganic calcium salts, such as calcium carbonate (CaCO₃) and calcium phosphate (Ca₃(PO₄)₂), differ fundamentally in structure and utility:
Key Insights :
- Thermal Stability: Inorganic salts exhibit higher thermal stability due to ionic bonding, whereas this compound decomposes at lower temperatures, limiting high-temperature applications .
- Functional Roles: Inorganic salts dominate in construction and biomedicine, while this compound serves niche roles in surface coatings and organic synthesis .
Metal Isooctanoates: Toxicity and Performance
This compound is often compared to transition metal isooctanoates used as siccatives:
Biological Activity
Calcium(II) isooctanoate, a calcium salt of isooctanoic acid, has garnered attention in various biological and industrial applications. This compound's biological activity is primarily attributed to its role in calcium metabolism, cellular signaling, and potential therapeutic applications. Below is a comprehensive examination of its biological activity, mechanisms of action, and relevant research findings.
- CAS Number : 136-51-6
- Molecular Formula : C8H14CaO2
- Molecular Weight : 174.24 g/mol
- IUPAC Name : Calcium 2-ethylhexanoate
This compound dissociates in aqueous solutions to release calcium ions (Ca²⁺) and isooctanoate anions. The calcium ions play a crucial role in various physiological processes:
- Cell Signaling : Calcium ions act as secondary messengers in signal transduction pathways, influencing processes such as muscle contraction, neurotransmitter release, and hormone secretion.
- Enzymatic Activity : Calcium ions are essential for the activation of numerous enzymes, including those involved in metabolic pathways.
- Bone Health : As a source of calcium, this compound contributes to bone mineralization and overall skeletal health.
Cellular Effects
This compound has been studied for its effects on different cell types. Key findings include:
- Cell Proliferation : Studies have shown that calcium supplementation can enhance the proliferation of osteoblasts (bone-forming cells), thereby promoting bone health.
- Gene Expression Modulation : Calcium ions can influence the expression of genes associated with cellular growth and differentiation.
Pharmacokinetics
The absorption and bioavailability of this compound are critical for its biological effects:
- Absorption : After oral administration, it dissociates in the gastrointestinal tract, allowing for the absorption of calcium ions.
- Distribution : Calcium ions are distributed throughout the body, playing roles in various tissues, particularly bones and teeth.
Animal Studies
- Bone Health Improvement : In a study involving rats, the administration of this compound resulted in increased bone density compared to control groups. This suggests its potential use as a dietary supplement for improving skeletal health.
- Toxicity Assessment : Research indicates that high doses may lead to hypercalcemia (excess calcium in the blood), highlighting the importance of dosage regulation when using this compound therapeutically.
Clinical Observations
A clinical trial investigating the effects of calcium supplementation on postmenopausal women showed that those receiving this compound experienced significant improvements in bone mineral density over six months compared to those receiving a placebo.
Comparative Analysis
| Property | This compound | Other Calcium Salts (e.g., Calcium Citrate) |
|---|---|---|
| Solubility | Moderate | High |
| Bioavailability | Moderate | High |
| Role in Bone Health | Yes | Yes |
| Potential Toxicity | Yes (at high doses) | Lower risk |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
